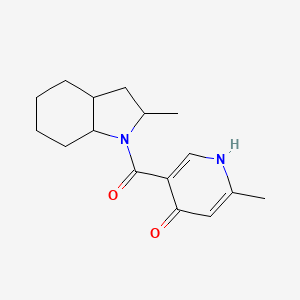![molecular formula C11H15ClN2O B7585527 N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide](/img/structure/B7585527.png)
N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide, also known as Clonidine, is a medication used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), anxiety, and other conditions. Clonidine works by stimulating certain receptors in the brain that help to lower blood pressure and reduce anxiety. In
Mechanism of Action
N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide works by binding to and activating alpha-2 adrenergic receptors in the brain. This leads to a decrease in the release of norepinephrine, a neurotransmitter that is involved in the regulation of blood pressure and anxiety. By reducing the release of norepinephrine, N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide helps to lower blood pressure and reduce anxiety.
Biochemical and Physiological Effects
N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has a number of biochemical and physiological effects. In addition to its effects on blood pressure and anxiety, N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has been shown to decrease heart rate, increase insulin secretion, and reduce gastric acid secretion. N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has also been shown to have anti-inflammatory effects and to improve cognitive function in some studies.
Advantages and Limitations for Lab Experiments
N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has a number of advantages for use in lab experiments. Its well-defined mechanism of action and relatively low toxicity make it a useful tool for investigating the role of alpha-2 adrenergic receptors in various physiological processes. However, N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide also has some limitations. Its effects can be dose-dependent and may vary depending on the specific experimental conditions. In addition, N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide can have off-target effects on other receptors, which can complicate data interpretation.
Future Directions
There are many potential future directions for research on N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide. Some possible areas of investigation include:
- Further exploration of N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide's effects on sleep and pain
- Investigation of N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide's potential as a treatment for cognitive impairment in conditions such as Alzheimer's disease
- Development of more selective alpha-2 adrenergic receptor agonists for use in experimental settings
- Investigation of the potential use of N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide in combination with other drugs for the treatment of various conditions, such as opioid addiction and anxiety disorders.
Conclusion
N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide is a medication with a well-defined mechanism of action that has been extensively studied for its therapeutic effects in treating high blood pressure, ADHD, and anxiety. N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has also been investigated for its potential use in the treatment of opioid withdrawal symptoms, alcohol withdrawal symptoms, and Tourette syndrome. While N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has a number of advantages for use in lab experiments, its effects can be dose-dependent and may vary depending on the specific experimental conditions. There are many potential future directions for research on N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide, including further exploration of its effects on sleep and pain, investigation of its potential as a treatment for cognitive impairment, and development of more selective alpha-2 adrenergic receptor agonists.
Synthesis Methods
The synthesis of N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide involves the reaction of 2-bromo-4'-chloroacetophenone with isopropylamine in the presence of a base. The resulting intermediate is then treated with acetic anhydride to form N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide. The synthesis of N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide is a complex process that requires careful attention to detail and precise control of reaction conditions.
Scientific Research Applications
N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has been extensively studied for its therapeutic effects in treating high blood pressure, ADHD, and anxiety. In addition, N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has been investigated for its potential use in the treatment of opioid withdrawal symptoms, alcohol withdrawal symptoms, and Tourette syndrome. N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide has also been studied for its effects on sleep, pain, and cognitive function.
properties
IUPAC Name |
N-[3-chloro-2-(propan-2-ylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-7(2)13-11-9(12)5-4-6-10(11)14-8(3)15/h4-7,13H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIDUENFHJYBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC=C1Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide](/img/structure/B7585472.png)
![1-Methyl-4-[(1-methylsulfonylpyrrolidin-3-yl)methyl]pyrazole](/img/structure/B7585478.png)



![Oxolan-3-yl-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]methanone](/img/structure/B7585513.png)

![[2-(1-Methylpyrrol-2-yl)piperidin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7585535.png)

![1-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-[1-(furan-2-yl)-2-methoxyethyl]urea](/img/structure/B7585547.png)
![7-Bicyclo[4.1.0]heptanyl-(3-ethylmorpholin-4-yl)methanone](/img/structure/B7585549.png)
![Imidazo[1,2-a]pyrazin-8-yl-(2-propyl-1,3-thiazolidin-3-yl)methanone](/img/structure/B7585561.png)